molecular formula C12H13BrClN B6207886 [(1-bromonaphthalen-2-yl)methyl](methyl)amine hydrochloride CAS No. 2703782-42-5

[(1-bromonaphthalen-2-yl)methyl](methyl)amine hydrochloride

Cat. No. B6207886
CAS RN: 2703782-42-5
M. Wt: 286.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-bromonaphthalen-2-yl)methyl](methyl)amine hydrochloride (BMAH) is a synthetic compound used in a variety of scientific research applications. BMAH is an organic compound consisting of a nitrogen-containing aromatic ring and a bromine atom. It is a colorless, crystalline solid with a melting point of 149-150°C and a boiling point of 250°C. BMAH is soluble in water and organic solvents and is stable in air.

Scientific Research Applications

[(1-bromonaphthalen-2-yl)methyl](methyl)amine hydrochloride has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and the study of enzyme-catalyzed reactions. It has also been used as a reagent in the synthesis of other compounds, such as 1-bromo-2-methylnaphthalene, which can be used in the synthesis of pharmaceuticals. [(1-bromonaphthalen-2-yl)methyl](methyl)amine hydrochloride has also been used as a model compound for studying the mechanism of action of enzymes, as well as for studying the structure and properties of proteins.

Mechanism of Action

The mechanism of action of [(1-bromonaphthalen-2-yl)methyl](methyl)amine hydrochloride is not fully understood. It is believed that the bromine atom of [(1-bromonaphthalen-2-yl)methyl](methyl)amine hydrochloride binds to the active sites of enzymes and catalyzes the reaction. The bromine atom also acts as a nucleophile, attacking the substrate and forming a covalent bond with it. This bond is then broken by the enzyme, releasing the product of the reaction.
Biochemical and Physiological Effects
[(1-bromonaphthalen-2-yl)methyl](methyl)amine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of cholesterol and other lipids, as well as enzymes involved in the metabolism of carbohydrates. [(1-bromonaphthalen-2-yl)methyl](methyl)amine hydrochloride has also been shown to inhibit the activity of enzymes involved in the synthesis of amino acids, and to reduce the activity of enzymes involved in the metabolism of fatty acids.

Advantages and Limitations for Lab Experiments

[(1-bromonaphthalen-2-yl)methyl](methyl)amine hydrochloride has several advantages for lab experiments. It is relatively inexpensive, easy to synthesize, and stable in air. It is also soluble in a variety of polar solvents, making it easy to work with in the lab. However, [(1-bromonaphthalen-2-yl)methyl](methyl)amine hydrochloride can be toxic if inhaled or ingested, and so it must be handled with care. It can also be difficult to remove from reaction mixtures, making it difficult to work with in some cases.

Future Directions

There are a variety of potential future directions for research involving [(1-bromonaphthalen-2-yl)methyl](methyl)amine hydrochloride. More research is needed to better understand the mechanism of action of [(1-bromonaphthalen-2-yl)methyl](methyl)amine hydrochloride and its effects on biochemical and physiological processes. Additionally, further research is needed to explore the potential applications of [(1-bromonaphthalen-2-yl)methyl](methyl)amine hydrochloride in drug discovery and the development of new pharmaceuticals. Finally, further research is needed to explore the potential of [(1-bromonaphthalen-2-yl)methyl](methyl)amine hydrochloride as a reagent for the synthesis of other compounds.

Synthesis Methods

[(1-bromonaphthalen-2-yl)methyl](methyl)amine hydrochloride can be synthesized by reacting 1-bromonaphthalene with methyl amine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a polar solvent, such as ethylene glycol, at a temperature of 80-90°C. The reaction is complete when the reaction mixture is cooled to room temperature and the product is isolated by filtration.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '[(1-bromonaphthalen-2-yl)methyl](methyl)amine hydrochloride' involves the reaction of 1-bromonaphthalene with formaldehyde and methylamine followed by hydrochloric acid to form the final product.", "Starting Materials": [ "1-bromonaphthalene", "formaldehyde", "methylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 1-bromonaphthalene is reacted with formaldehyde in the presence of a base catalyst to form the intermediate, [(1-bromonaphthalen-2-yl)methyl]formaldehyde.", "Step 2: The intermediate is then reacted with excess methylamine in the presence of a reducing agent to form the amine intermediate, [(1-bromonaphthalen-2-yl)methyl](methyl)amine.", "Step 3: The amine intermediate is then treated with hydrochloric acid to form the final product, [(1-bromonaphthalen-2-yl)methyl](methyl)amine hydrochloride." ] }

CAS RN

2703782-42-5

Molecular Formula

C12H13BrClN

Molecular Weight

286.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.